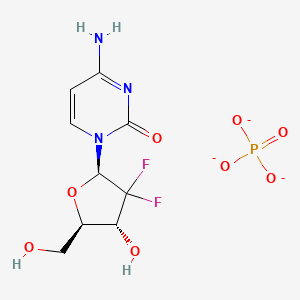
Gemcitabine monophosphate sodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gemcitabine monophosphate sodium salt hydrate is a derivative of gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is a cytidine analog with two fluorine atoms replacing the hydroxyl groups on the ribose. This compound is primarily used in the treatment of various cancers, including pancreatic, ovarian, and non-small cell lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gemcitabine monophosphate sodium salt hydrate is synthesized through the phosphorylation of gemcitabine. The process involves the use of deoxycytidine kinase to convert gemcitabine into gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and gemcitabine triphosphate .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis, typically using nucleoside transporters for cellular uptake and intracellular conversion. The compound is then purified and crystallized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gemcitabine monophosphate sodium salt hydrate undergoes several types of chemical reactions, including:
Phosphorylation: Conversion to gemcitabine diphosphate and triphosphate.
Deamination: Conversion to difluorodeoxyuridine by deoxycytidine deaminase.
Common Reagents and Conditions
Phosphorylation: Deoxycytidine kinase and nucleoside kinases are commonly used.
Deamination: Deoxycytidine deaminase is the primary enzyme involved.
Major Products Formed
- Gemcitabine diphosphate (dFdCDP)
- Gemcitabine triphosphate (dFdCTP)
- Difluorodeoxyuridine (dFdU)
Applications De Recherche Scientifique
Gemcitabine monophosphate sodium salt hydrate has a wide range of scientific research applications:
- Chemistry : Used in the study of nucleoside analogs and their chemical properties.
- Biology : Investigated for its effects on cellular processes and DNA synthesis.
- Medicine : Primarily used as a chemotherapeutic agent in the treatment of various cancers. It has shown efficacy in combination with other drugs like cisplatin and paclitaxel .
- Industry : Utilized in the development of nanoparticle-based drug delivery systems to enhance the efficacy and reduce the toxicity of chemotherapeutic agents .
Mécanisme D'action
Gemcitabine monophosphate sodium salt hydrate exerts its effects by inhibiting DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine monophosphate, which is then converted to gemcitabine diphosphate and triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, leading to the arrest of tumor growth and apoptosis of malignant cells . The compound also inhibits ribonucleotide reductase, resulting in the depletion of deoxyribonucleotide pools necessary for DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cytarabine (Ara-C)
- Fludarabine
- Cladribine
Uniqueness
Gemcitabine monophosphate sodium salt hydrate is unique due to its fluorine substitutions, which enhance its stability and efficacy compared to other nucleoside analogs. It has a broader spectrum of antitumor activity and is effective in treating a wider range of cancers .
Propriétés
Formule moléculaire |
C9H11F2N3O8P-3 |
|---|---|
Poids moléculaire |
358.17 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphate |
InChI |
InChI=1S/C9H11F2N3O4.H3O4P/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;1-5(2,3)4/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);(H3,1,2,3,4)/p-3/t4-,6-,7-;/m1./s1 |
Clé InChI |
QCUZIHKZEKIKPJ-OSZBKLCCSA-K |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[O-]P(=O)([O-])[O-] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)
![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)

![5-Cyclopropyl-9-methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12309449.png)
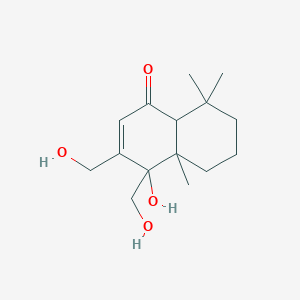

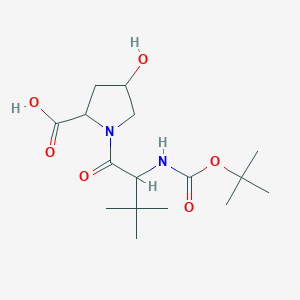
![2-methyl-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B12309482.png)
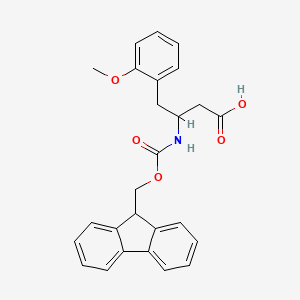
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide dihydrochloride](/img/structure/B12309488.png)
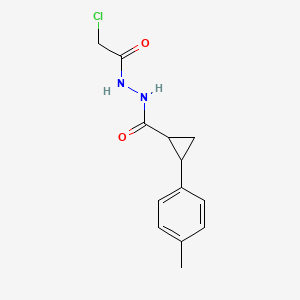
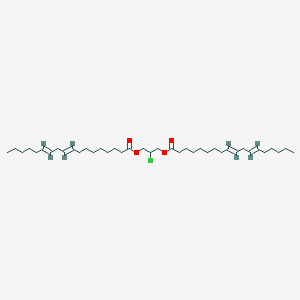

![4-{[(3,3-Dimethylbutan-2-yl)(methyl)amino]methyl}aniline](/img/structure/B12309505.png)
